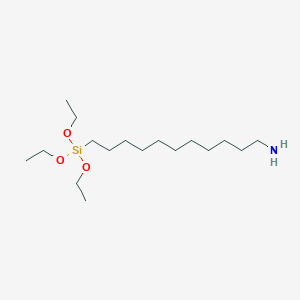

11-Aminoundecyltriethoxysilane

描述

Overview of Organosilane Chemistry in Interfacial Science

Organosilanes are a class of silicon-based compounds that possess both organic and inorganic functionalities within the same molecule. nih.govrussoindustrial.ru This dual nature allows them to act as molecular intermediaries, promoting adhesion and compatibility between dissimilar materials. nih.govrussoindustrial.ru The general structure of an organosilane consists of a central silicon atom bonded to one or more hydrolyzable groups (like ethoxy groups in 11-aminoundecyltriethoxysilane) and at least one non-hydrolyzable organic group. russoindustrial.ru

The mechanism of action for these coupling agents typically involves a two-step process. First, the hydrolyzable groups react with water to form reactive silanol (B1196071) groups (Si-OH). researchgate.netresearchgate.net These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, silica (B1680970), or metal oxides, forming stable covalent siloxane bonds (Si-O-Si). researchgate.netnih.gov Simultaneously, the organic functional group is oriented away from the surface, available to interact or react with an organic polymer matrix. researchgate.net This creates a durable link at the interface, enhancing properties like adhesion, dispersion, and mechanical strength of the resulting composite material. nih.govgelest.com

Significance of Amine-Functionalized Silanes in Advanced Materials

Among the various types of organosilanes, amine-functionalized silanes are particularly significant due to the versatile reactivity of the amino (-NH2) group. nanomicronspheres.com This functional group can participate in a variety of chemical reactions, making it a valuable tool for surface modification and the creation of advanced materials. The amine group can form strong covalent bonds with a range of organic polymers and molecules, including epoxies, isocyanates, and carboxylic acids.

The presence of the amine group imparts a positive surface charge under certain pH conditions, which can be advantageous for applications such as immobilizing negatively charged biomolecules like DNA. researchgate.net Furthermore, the amine functionality enhances the surface energy of substrates, improving wettability and adhesion. In the context of composite materials, amine-functionalized silanes significantly improve the interfacial adhesion between inorganic fillers and polymer matrices, leading to enhanced mechanical properties and thermal stability. Their ability to functionalize nanoparticles has also been explored for applications in catalysis and drug delivery. nanomicronspheres.com

Historical Development and Emerging Trends in this compound Research

Research into this compound has evolved to explore its utility in increasingly sophisticated applications. Early studies focused on its fundamental properties as a coupling agent to improve the durability of coatings and adhesives. cymitquimica.com More recently, its long alkyl chain has been recognized for its ability to form well-ordered self-assembled monolayers (SAMs) on various substrates. researchgate.net These SAMs provide a robust and reproducible method for creating functionalized surfaces with controlled chemical and physical properties.

Current research is actively investigating the use of this compound in a variety of cutting-edge fields:

Biomaterials and Biomedical Devices: The ability to create amine-terminated surfaces is crucial for immobilizing proteins, enzymes, and other biomolecules. biosynth.com For instance, research has shown that modifying biomaterials with this compound can enhance cell adhesion and differentiation, which is critical for tissue engineering applications like peripheral nerve regeneration. nih.govresearchgate.net

Biosensors: The formation of stable, functional monolayers makes this compound an excellent candidate for the development of highly sensitive biosensors. researchgate.netacs.org The amine groups provide anchor points for the attachment of biorecognition elements.

Nanotechnology: In the realm of nanotechnology, this silane (B1218182) is used to functionalize nanoparticles, modifying their surface properties for improved dispersion in polymer matrices and for targeted delivery applications.

Electronics: The electrical properties of self-assembled monolayers of this compound are being studied for their potential use in molecular electronics and as insulating layers in electronic devices. researchgate.net

The ongoing exploration of this compound's properties and applications continues to push the boundaries of materials science, with a focus on creating more complex and functional interfacial architectures.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 116821-45-5 | gelest.com |

| Molecular Formula | C17H39NO3Si | cymitquimica.com |

| Molecular Weight | 333.59 g/mol | biosynth.com |

| Boiling Point | 128-132 °C at 1 mmHg | gelest.com |

| Density | 0.895 g/cm³ | biosynth.com |

Structure

2D Structure

属性

IUPAC Name |

11-triethoxysilylundecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H39NO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWZCJFZJCOBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596730 | |

| Record name | 11-(Triethoxysilyl)undecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116821-45-5 | |

| Record name | 11-(Triethoxysilyl)undecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Functionalization Protocols of 11 Aminoundecyltriethoxysilane

Preparation and Purification Strategies for 11-Aminoundecyltriethoxysilane

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. Industrial production typically involves optimizing laboratory-scale synthesis for higher yields, often incorporating purification methods like distillation or chromatography.

Following synthesis, purification is paramount to remove any by-products or unreacted starting materials that could interfere with the formation of a well-ordered SAM. Common purification techniques for organosilanes include:

Distillation: This method separates compounds based on differences in their boiling points. For this compound, distillation is an effective way to remove volatile impurities.

Chromatography: Techniques such as column chromatography can be employed to separate the desired silane (B1218182) from other components based on their differential adsorption to a stationary phase.

The purity of the final product is often assessed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the chemical structure and identify any residual impurities.

Substrate Pre-treatment Techniques for Optimal this compound Adsorption

The quality of the AUTES monolayer is directly influenced by the cleanliness and chemical state of the substrate surface. Effective pre-treatment protocols are essential to remove organic contaminants and to generate a sufficient number of hydroxyl (-OH) groups, which are the reactive sites for silane attachment. nih.govnih.gov

Oxygen plasma treatment is a dry-cleaning method used to both clean and activate substrate surfaces. nih.govnih.gov This process involves exposing the substrate to a low-pressure oxygen plasma, which generates reactive oxygen species. These species effectively remove organic contaminants and increase the density of surface hydroxyl groups. nih.gov Studies have shown that oxygen plasma activation can lead to a more homogeneous and smoother surface compared to some wet-chemical methods, which is beneficial for the formation of a uniform silane layer. nih.gov The effectiveness of the treatment is often evaluated by measuring the water contact angle (WCA) of the surface; a hydrophilic surface with a low WCA (typically ≤ 5° to 30°) indicates successful activation. nih.gov

Table 1: Comparison of Surface Properties After Different Pre-treatment Methods

| Pre-treatment Method | Resulting Surface Condition | Key Advantages |

| Oxygen Plasma | Increased hydroxyl group density, reduced surface roughness. nih.gov | Dry process, highly effective at removing organic contaminants. nih.govnih.gov |

| Piranha Solution (H₂SO₄/H₂O₂) | Highly oxidized and hydroxylated surface. nih.gov | Strong oxidizing agent, effective for thorough cleaning. nih.gov |

| Methanol (B129727)/HCl Wash | Removes surface contaminants effectively. nih.govwustl.edu | Provides a smooth and clean surface for subsequent silanization. nih.govwustl.edu |

Wet-chemical cleaning methods are widely used for substrate pre-treatment. These methods typically involve immersing the substrate in strong oxidizing and acidic solutions. nih.gov

Piranha Solution: A mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) is a highly effective cleaning agent that removes organic residues and hydroxylates the surface. nih.gov

Methanol/HCl Wash: A 1:1 mixture of methanol and hydrochloric acid has been shown to be very effective at removing surface contaminants, leading to a smooth surface suitable for uniform silanization. nih.govwustl.edu Following this wash with a sulfuric acid bath can further enhance the cleaning and hydroxylation process. wustl.edu

Standard Clean 1 (SC-1): This aqueous mixture of ammonium (B1175870) hydroxide (B78521) and hydrogen peroxide is a common particle removal method in the semiconductor industry and can be used to clean and rehydroxylate siloxane bridges at the interface between a monolayer and a silicon oxide surface. researchgate.net

The choice of cleaning method depends on the substrate material and the desired level of cleanliness and hydroxylation. The success of these methods is often confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of silanol (B1196071) groups. nih.gov

Deposition Strategies for this compound Self-Assembled Monolayers (SAMs)

The deposition of AUTES onto a pre-treated substrate is a critical step in forming a functional SAM. The goal is to achieve a dense, well-ordered monolayer that is covalently bonded to the surface. researchgate.net

Liquid-phase deposition is a common method for forming silane SAMs. researchgate.netmdpi.com This technique involves immersing the substrate in a solution containing the silane. ossila.com Several parameters must be carefully controlled to ensure the formation of a high-quality monolayer.

The process typically involves the hydrolysis of the ethoxy groups of the silane to form reactive silanol groups, followed by condensation with the hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds. nih.gov

Anhydrous solvents, such as toluene (B28343) or tetrahydrofuran, are often preferred for the deposition of certain silanes to control the hydrolysis process. gelest.com The reaction is typically carried out by refluxing the silane solution with the substrate for an extended period. gelest.com The presence of a small, controlled amount of water is necessary for the hydrolysis of the ethoxy groups, but excess water can lead to uncontrolled polymerization of the silane in solution, resulting in the formation of aggregates and a non-uniform film. nih.govwustl.edu

Studies have shown that the use of different solvents can affect the packing density and orientation of the silane molecules on the surface. For example, the use of ethanol (B145695) as a solvent for AUTES SAM formation has been documented. nottingham.ac.uk The optimization of solvent, silane concentration, and deposition time is crucial for achieving a well-ordered and stable monolayer. researchgate.netmdpi.com

Table 2: Common Solvents and Their Role in AUTES Deposition

| Solvent | Key Characteristics | Impact on Deposition |

| Toluene | Anhydrous, non-polar. gelest.com | Often used to control hydrolysis and promote ordered monolayer formation. gelest.com |

| Ethanol | Polar, protic. nottingham.ac.uk | Can facilitate hydrolysis but may require careful control of water content. mdpi.comnottingham.ac.uk |

| Tetrahydrofuran | Anhydrous, polar aprotic. gelest.com | Used in reflux reactions for silanization. gelest.com |

Liquid-Phase Deposition Parameters

Post-Deposition Treatment for Enhanced Monolayer Stability and Reactivity

Post-deposition treatments are crucial steps to enhance the stability and reactivity of self-assembled monolayers (SAMs) of this compound (AUTES). These treatments often involve thermal annealing or curing, which promotes further cross-linking within the silane layer and strengthens the covalent bonds to the substrate. gelest.comtdx.cat

Thermal annealing is a common post-deposition treatment. For instance, after depositing an amino-C11-silane, the modified chip can be annealed at 120°C for 45 minutes. researchgate.net In another protocol, after overnight immersion in an AUTES solution, samples were baked for 1 hour at 150°C to form a stable silane layer. nih.gov This heating step helps to drive off any remaining solvent and promotes the condensation of unreacted ethoxy groups with surface hydroxyls or with adjacent silane molecules, leading to a more robust and covalently bonded network. researchgate.net

The effect of curing on the structure and stability of amino-functionalized films has been investigated using various analytical techniques. researchgate.net For (3-aminopropyl)triethoxysilane (APTES) films, it was found that without curing or with curing at only 25°C, the film thickness decreased by as much as 65% after sonication in water. researchgate.net This indicates that without sufficient thermal treatment, the monolayer is not strongly bound and can be easily removed.

However, it is important to note that post-annealing does not always have the same effect as performing the deposition at a higher temperature. One study found that post-annealing functionalized SiO2 samples after a room-temperature reaction with APTES did not lead to any spectral changes, suggesting that this ex-situ annealing did not have a strong effect on the horizontal polymerization within the monolayer. researchgate.net In contrast, pre-annealing the solution at 70°C before deposition resulted in a denser and more stable layer. researchgate.net

The choice of post-deposition treatment can also be influenced by the specific application. For example, in the context of thin-film solar cells, post-deposition treatments are key to boosting efficiencies. europa.eu While not directly involving AUTES, these studies highlight the importance of post-deposition processing in optimizing device performance. europa.eudiva-portal.org

The following table summarizes various post-deposition treatment conditions and their effects on aminosilane (B1250345) monolayers.

| Silane/Film | Treatment | Temperature | Duration | Effect | Reference |

| Amino-C11-silane | Annealing | 120°C | 45 minutes | Not specified | researchgate.net |

| This compound | Baking | 150°C | 1 hour | Formation of a stable silane layer. | nih.gov |

| 3-Aminopropyltriethoxysilane (B1664141) (APTES) | Curing | 25°C or no curing | Not specified | Film thickness decreased by 65% after sonication in water. | researchgate.net |

| APTES on SiO2 | Post-annealing | Not specified | Not specified | No strong effect on horizontal polymerization observed. | researchgate.net |

| N-(2-Aminoethyl)-11-Aminoundecyltrimethoxysilane | Rinsing and drying | Not specified | Not specified | Substrates were rinsed with ethanol and blow-dried with nitrogen after deposition. | tdx.cat |

Based on a thorough review of available research, it is not possible to generate a detailed article on the advanced characterization of this compound modified surfaces that strictly adheres to the requested outline and content requirements.

The primary constraint is the lack of specific, published research data for "this compound" across the designated analytical techniques. The instructions require focusing solely on this compound and including detailed research findings and data tables for each subsection. However, the available scientific literature predominantly focuses on more common, shorter-chain aminosilanes such as 3-aminopropyltriethoxysilane (APTES).

Consequently, the following essential components of the request could not be fulfilled:

Data Tables: No specific quantitative data, such as elemental composition from XPS, vibrational peak assignments from FTIR/Raman, or surface roughness parameters from AFM for this particular compound could be located.

Content for All Subsections: Populating each required section (XPS, FTIR/ATR-IR, Raman, AFM, SEM) with scientifically accurate and thorough information proved impossible due to the absence of relevant studies.

To adhere to the strict instructions of not introducing information that falls outside the explicit scope, no analogous data from other silane compounds has been used. Therefore, the article cannot be constructed as requested.

Advanced Characterization of 11 Aminoundecyltriethoxysilane Modified Surfaces

Layer Thickness and Optical Properties

The formation of an 11-Aminoundecyltriethoxysilane monolayer results in a distinct thin film on the substrate, the thickness and optical constants of which are crucial for many applications, including the fabrication of biosensors and optical devices.

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and refractive index of thin films. ias.ac.innist.gov It measures the change in the polarization state of light upon reflection from a surface. nist.gov For self-assembled monolayers, where thicknesses are typically in the nanometer range, SE is a highly sensitive and essential characterization tool. ias.ac.inresearchgate.net

While direct ellipsometric data for this compound is not extensively published, the thickness of SAMs formed by similar long-chain trialkoxysilanes has been well-documented. For instance, studies on n-octadecyltriethoxysilane (OTS), which has a longer 18-carbon chain, show that a well-formed monolayer has a thickness that corresponds closely to the length of the molecule in a standing-up orientation. mpg.de Research on various triethoxysilanes has demonstrated that film thickness increases with the length of the alkyl chain. mpg.de Given the 11-carbon alkyl chain of AUTES, a densely packed monolayer is expected to have a thickness in the range of 1.5 to 2.0 nanometers.

The general methodology involves measuring the ellipsometric angles (Ψ and Δ) over a range of wavelengths for both the bare substrate and the silanized surface. rsc.org The difference in these measurements is then fitted to an optical model, typically a Cauchy model, to calculate the film thickness, assuming a refractive index for the organic layer (commonly ~1.45 for alkylsilanes). ias.ac.inrsc.org

| Silane (B1218182) Compound | Alkyl Chain Length | Reported Ellipsometric Thickness (nm) | Reference Molecule |

|---|---|---|---|

| n-Propyltriethoxysilane (PTS) | C3 | 0.47 | Yes |

| n-Decyltriethoxysilane (DTS) | C10 | 1.50 | Yes |

| This compound (AUTES) | C11 | ~1.5 - 2.0 (Estimated) | No |

| n-Octadecyltriethoxysilane (OTS) | C18 | 2.33 | Yes |

This table presents reported ellipsometric thickness for similar long-chain silanes to provide context for the expected thickness of an this compound monolayer. mpg.de

Imaging ellipsometry is an advanced form of ellipsometry that provides spatially resolved measurements of film thickness and refractive index, creating a visual map of the surface. nih.gov This capability is particularly valuable in biosensor applications, such as protein microarrays, where different areas of a sensor chip are functionalized with specific capture molecules. nih.govnih.gov

Surfaces modified with aminosilanes, such as this compound, provide a foundational layer for the covalent immobilization of biomolecules. The long alkyl chain of AUTES can form a stable, well-ordered, and hydrolytically stable monolayer, which is a desirable characteristic for robust biosensor platforms. researchgate.net

In a typical biosensor setup, the AUTES-modified surface is first characterized to ensure uniformity. Imaging ellipsometry can verify the homogeneity of the silane layer before proceeding with biomolecule spotting. After immobilization of proteins or DNA, imaging ellipsometry can be used to measure the thickness of the adsorbed biomolecular layer in a label-free manner. researchgate.net This provides quantitative data on the amount of material bound to each specific spot on the microarray, enabling the detection and quantification of binding events. nih.gov While many studies utilize the shorter-chain (3-aminopropyl)triethoxysilane (APTES), the principles are directly applicable to surfaces functionalized with the longer-chain AUTES. nih.govresearchgate.net

Surface Wettability and Energy Characterization

The process of silanization fundamentally alters the surface energy of a substrate, which is most commonly assessed by measuring its wettability. wikipedia.orgarxiv.org

Water contact angle (WCA) measurement is a straightforward and widely used technique to determine the hydrophobicity or hydrophilicity of a surface. nih.govmdpi.com The angle formed by a droplet of water on a solid surface indicates the interplay between the cohesive forces of the water and the adhesive forces between the water and the surface. nih.gov

Untreated glass or silica (B1680970) surfaces are typically hydrophilic due to the presence of surface silanol (B1196071) (Si-OH) groups, exhibiting low water contact angles. Upon functionalization with this compound, the surface is covered by a layer of molecules with long, nonpolar undecyl (C11) chains oriented outwards. This organic layer significantly reduces the surface energy and renders the surface hydrophobic, resulting in a much higher water contact angle. wikipedia.orgaip.org

While specific WCA values for AUTES are not consistently reported across the literature, data from analogous long-chain alkylsilanes and shorter-chain aminosilanes provide a clear expectation. The short-chain aminosilane (B1250345) APTES (C3) typically increases the water contact angle of silica to around 60-70 degrees. In contrast, silanes with longer alkyl chains, such as OTS (C18), can produce highly hydrophobic surfaces with contact angles exceeding 100 degrees. mpg.de Therefore, a well-formed monolayer of AUTES is expected to yield a hydrophobic surface with a water contact angle significantly higher than that of bare silica or APTES-modified surfaces.

| Surface | Typical Water Contact Angle (°) | Surface Character |

|---|---|---|

| Bare Silicon/Glass | < 30° | Hydrophilic |

| APTES (C3) Modified | ~60° - 70° | Moderately Hydrophilic/Slightly Hydrophobic |

| AUTES (C11) Modified (Expected) | > 90° | Hydrophobic |

| OTS (C18) Modified | ~110° | Highly Hydrophobic |

This table compares the typical water contact angles on bare and silanized silicon/glass surfaces, illustrating the effect of alkyl chain length on hydrophobicity. mpg.deresearchgate.netnih.gov

Surface Charge and Potential Measurements

The terminal amino (-NH2) group of this compound imparts a distinct electrical charge to the functionalized surface, which can be quantified by measuring its electrokinetic potential.

Streaming potential measurement is a technique used to determine the zeta potential of a solid surface when it is in contact with an electrolyte. researchgate.net The zeta potential is the electric potential at the slipping plane, which is the boundary between the stern layer of ions attached to the surface and the diffuse layer where ions are mobile. researchgate.netuni-marburg.de It is a reliable indicator of the net effective charge on the surface. researchgate.net

Substrates like glass and silica possess native silanol groups that deprotonate in aqueous solutions at neutral pH, resulting in a negatively charged surface. researchgate.netnyu.edu The process of silanization with an aminosilane, such as this compound, fundamentally alters this characteristic. The terminal primary amine groups (-NH2) on the AUTES monolayer become protonated (-NH3+) in neutral or acidic aqueous environments. orsatec.com This reverses the surface charge from negative to positive.

Streaming potential measurements quantify this change. By forcing an electrolyte solution to flow through a channel or across a surface made of the material under investigation, a potential difference, known as the streaming potential, is generated. researchgate.net This potential is directly proportional to the zeta potential of the surface. Studies consistently show that aminosilanization of silica or glass surfaces leads to a positive zeta potential at neutral pH. researchgate.netnih.gov The long, insulating alkyl chain of AUTES helps to create a stable and uniform surface charge distribution, which is crucial for applications involving the controlled electrostatic adsorption of negatively charged species like DNA or certain proteins. researchgate.net

Grafting Density and Homogeneity Quantification

The precise control and subsequent quantification of the surface concentration of this compound are critical for the successful application of modified surfaces. The number of available primary amine groups on the surface, a direct correlate of the silane grafting density, dictates the reactivity and capacity for subsequent molecular immobilization. Furthermore, the uniformity of the silane layer is paramount for consistent and predictable surface performance. A heterogeneous distribution of the silane can lead to variability in surface properties and unreliable outcomes in its intended application. To this end, various analytical techniques are employed to characterize both the density and spatial distribution of the grafted silane molecules.

Mechanistic Investigations of 11 Aminoundecyltriethoxysilane Interactions and Adhesion Promotion

Interfacial Bonding Mechanisms

The efficacy of 11-aminoundecyltriethoxysilane as an adhesion promoter stems from its bifunctional nature, allowing it to form strong and durable bonds with both inorganic and organic materials. This dual reactivity enables the formation of a robust interfacial layer that effectively couples dissimilar substrates. The primary mechanisms governing these interactions involve the formation of covalent siloxane bonds with inorganic surfaces and a combination of ionic and hydrogen bonds with organic components.

Covalent Siloxane Bond Formation with Inorganic Substrates

The foundational step in the adhesion of this compound to inorganic substrates, such as silica (B1680970), glass, and metal oxides, is the hydrolysis of its ethoxy groups. In the presence of water, these groups are converted to reactive silanol (B1196071) (Si-OH) groups. This hydrolysis is a critical prerequisite for the subsequent condensation reactions that lead to the formation of a durable siloxane (Si-O-Si) network.

The process can be summarized in two key stages:

Hydrolysis: The triethoxysilane (B36694) moiety reacts with water, leading to the formation of silanetriol and ethanol (B145695) as a byproduct. The presence of acid or base catalysts can significantly influence the rate of this reaction. unm.eduresearchgate.net

Condensation: The newly formed silanol groups are highly reactive and can condense in two ways: either with hydroxyl groups present on the surface of the inorganic substrate (e.g., -OH groups on silica) to form covalent Si-O-Substrate bonds, or with other silanol groups from adjacent silane (B1218182) molecules to form a cross-linked polysiloxane network (Si-O-Si). nih.gov

This network of covalent bonds at the interface is the primary source of the strong adhesion observed between the silane layer and the inorganic substrate. The chemisorbed silane forms a siloxane layer on the inorganic surface, into which a resin can penetrate to form an interpenetrated layer, significantly enhancing the mechanical properties of the composite. raajournal.com The stability of these siloxane bonds is generally high, although it can be influenced by environmental factors such as pH. nih.gov

Ionic and Hydrogen Bonding Interactions with Organic Components

The terminal amino group of the undecyl chain is crucial for establishing adhesion with organic polymers, such as epoxies, polyurethanes, and polyamides. The primary interactions at this interface are ionic and hydrogen bonds. The amino group, being basic, can readily participate in hydrogen bonding with appropriate functional groups on the polymer chain, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH-) groups.

Furthermore, the amino group can act as a proton acceptor, leading to the formation of ionic bonds with acidic functionalities on the organic polymer. In some cases, the amine can also react covalently with the organic matrix, for instance, by participating in the curing reaction of an epoxy resin. This co-reaction further strengthens the interfacial adhesion. The nucleophilic character of the amino group contributes to a high reaction speed and yield with carbonyl functions in organic matrices. sikemia.com

Role of Silane Chain Length in Interfacial Adhesion and Stability

Longer alkyl chains can lead to a more organized and densely packed self-assembled monolayer on the substrate. acs.org This increased van der Waals interaction between adjacent chains contributes to the formation of a more robust and hydrolytically stable interfacial layer. Research comparing aminosilanes with different chain lengths has shown that a longer chain can improve the thermo-mechanical properties of composites by creating a more flexible and tougher interphase. nih.gov This flexibility allows for better stress dissipation at the interface, reducing the likelihood of adhesive failure under mechanical load.

The orientation of the alkyl chains in the final monolayer is influenced by both the chain length and the terminal functional group. acs.org The longer undecyl chain of this compound can lead to a more ordered structure, which can enhance the barrier properties of the coating, protecting the substrate from environmental degradation.

Molecular Dynamics and Computational Modeling of this compound Adsorption

Molecular dynamics (MD) simulations and computational modeling provide valuable atomic-level insights into the adsorption process and interfacial structure of aminosilanes, which are difficult to obtain through experimental methods alone. These techniques allow for the investigation of bond formation, molecular orientation, and the influence of various parameters on the resulting film structure.

Computational studies on aminosilanes like APTES have elucidated the mechanisms of surface functionalization on silica. researchgate.net These models demonstrate that the silane molecules can adopt a perpendicular orientation with respect to the surface. researchgate.net The adsorption process is strongly influenced by van der Waals interactions, particularly at high surface coverage. researchgate.net MD simulations using reactive force fields like ReaxFF can model the chemical reactions involved in the grafting process, including the formation of siloxane bonds with the substrate. escholarship.org

These computational approaches can be used to predict the surface density, tilt angle, and bonding configurations of the adsorbed silane molecules. escholarship.org For instance, simulations can reveal the distribution of silanols bonded to the surface with one, two, or three Si-O-Substrate bonds. escholarship.org This level of detail is crucial for understanding how the molecular architecture of the silane layer influences its macroscopic properties, such as adhesion and durability. While specific MD studies on this compound are less common, the principles derived from studies on shorter-chain aminosilanes are largely applicable, with the longer chain expected to increase intermolecular interactions and affect the final orientation and packing density.

Influence of Environmental Factors on Adhesion Performance

The performance and long-term durability of the adhesive bond promoted by this compound are significantly influenced by environmental factors, primarily humidity and pH. These factors can affect both the initial formation of the silane layer and its subsequent stability.

Humidity: The presence of water is essential for the hydrolysis of the ethoxy groups, which is the first step in the formation of the covalent siloxane bonds with the substrate. researchgate.net However, excessive humidity or uncontrolled water content can lead to premature bulk condensation of the silane in solution, forming oligomers and aggregates that may not effectively bond to the substrate, resulting in a weaker and less uniform film. researchgate.net Conversely, insufficient humidity can lead to incomplete hydrolysis and a poorly formed interfacial layer. The optimal level of humidity is therefore critical for achieving a high-quality, densely packed monolayer. The ease of removal of silane monolayers can increase under higher humidity, suggesting a potential reversal of the dehydration reaction that forms the surface bonds. researchgate.net

pH: The pH of the silanization solution has a profound effect on the rates of both the hydrolysis and condensation reactions. unm.edu Hydrolysis is generally catalyzed by both acids and bases, with the minimum rate occurring around a neutral pH of 7. unm.edu Acidic conditions tend to favor hydrolysis over condensation, leading to the formation of more linear and less cross-linked polysiloxane structures. researchgate.net In contrast, basic conditions promote the condensation reaction, which can lead to more highly cross-linked and potentially more rigid networks. unm.edu The stability of the resulting siloxane bonds is also pH-dependent. While generally stable, the Si-O-Si linkages can undergo hydrolysis under certain acidic or basic conditions, which can lead to the degradation of the adhesive bond over time. nih.gov

| Factor | Influence on Adhesion Performance |

| Humidity | Essential for hydrolysis, but excess can cause premature bulk condensation. researchgate.net Optimal humidity is crucial for a well-formed monolayer. researchgate.net |

| pH | Affects the rates of hydrolysis and condensation. unm.edu Acidic conditions favor hydrolysis, while basic conditions favor condensation. unm.eduresearchgate.net Can influence the long-term stability of the siloxane bonds. nih.gov |

Applications of 11 Aminoundecyltriethoxysilane in Biomedical Engineering and Biomaterials Science

Tissue Engineering Scaffolds Functionalization

11-Aminoundecyltriethoxysilane (AUTES) is a silane (B1218182) coupling agent increasingly utilized in biomedical engineering to functionalize the surfaces of biomaterials. Its long carbon chain and terminal amine group allow for the modification of material surfaces, enhancing their biological activity. This functionalization is particularly relevant in tissue engineering, where scaffolds must support and guide cellular growth and tissue formation.

In the field of peripheral nerve regeneration, AUTES is employed to modify nerve guidance conduits, which are structures designed to support and direct axonal regrowth across nerve gaps. The surface properties of these conduits are critical for successful nerve repair.

Polycaprolactone (PCL) is a biodegradable polyester (B1180765) commonly used for fabricating nerve guidance conduits due to its favorable mechanical properties and biocompatibility. However, the inherent hydrophobicity of PCL can limit cellular adhesion and interaction. To overcome this, PCL scaffolds are often surface-modified.

A common method involves treating the PCL scaffolds with oxygen plasma followed by immersion in a solution of this compound. plasmatreatment.co.uk This process introduces amine (–NH2) functional groups onto the PCL surface. The successful modification of PCL fibers with AUTES has been confirmed by various analytical techniques, including water contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). nih.govwhiterose.ac.uk

The introduction of these amine groups alters the surface chemistry and topography of the PCL fibers, leading to enhanced protein adsorption and cellular interactions, which are crucial for nerve regeneration. plasmatreatment.co.ukwhiterose.ac.uk

Table 1: Effects of AUTES Functionalization on PCL Scaffold Properties

| Property | Unmodified PCL | AUTES-Modified PCL |

|---|---|---|

| Elastic Modulus | 179.6 ± 11.73 MPa | 215.23 ± 13.34 MPa |

| Protein Adsorption | 175 ± 10.08 µg cm⁻² | 345.46 ± 11.12 µg cm⁻² |

Data sourced from a study on aminosilane (B1250345) functionalized PCL fibers. whiterose.ac.uk

The functionalization of PCL scaffolds with AUTES has been shown to significantly support the viability and function of various neural cell types. In vitro studies using NG108-15 neuronal cells and primary Schwann cells have demonstrated that AUTES-modified fibers significantly enhance cell viability. nih.govwhiterose.ac.uk

Furthermore, the modified surfaces promote the differentiation of NG108-15 neuronal cells and help maintain the phenotype of Schwann cells when compared to unmodified PCL scaffolds. nih.gov The presence of amine groups on the scaffold surface is believed to facilitate improved cell adhesion, which is a critical step for subsequent cellular functions like differentiation. nih.gov

Studies involving ex vivo 3D cultures of Dorsal Root Ganglion (DRG) explants have further corroborated these findings, showing that AUTES-modified scaffolds provide a more favorable environment for neural tissue growth. nih.govwhiterose.ac.uk

Successful nerve regeneration is dependent on the directed extension of neurites from neurons and the migration of Schwann cells, which provide vital support for regenerating axons. Research has demonstrated that PCL scaffolds modified with this compound significantly enhance both of these processes.

In studies utilizing Dorsal Root Ganglion (DRG) explants, a notable increase in the length of neurite outgrowth was observed on AUTES-modified scaffolds compared to unmodified ones. nih.gov Concurrently, these functionalized scaffolds were found to promote more extensive migration of Schwann cells from the DRG explants. nih.gov This enhanced migration and neurite extension are critical for bridging the nerve gap and re-establishing neural connections.

Osteoinduction and Bone Tissue Regeneration

While the primary research focus for this compound has been in neural applications, the fundamental principle of using aminosilanes to modify surfaces for enhanced cell adhesion and differentiation is also applicable to bone tissue engineering. Osteoinduction is the process by which progenitor cells are stimulated to differentiate into bone-forming cells (osteoblasts). nih.govmdpi.com

Mesenchymal stem cells (MSCs) are multipotent cells that can differentiate into various cell types, including osteoblasts. The surface properties of a biomaterial scaffold play a crucial role in directing the fate of MSCs. The introduction of amine groups via aminosilane functionalization can create surfaces that are more conducive to MSC adhesion and subsequent osteogenic differentiation.

While direct studies focusing exclusively on this compound for MSC differentiation are less common, the broader family of aminosilanes has been shown to positively influence this process. The amine-functionalized surfaces can enhance the adsorption of proteins from the culture medium, such as fibronectin and vitronectin, which are critical for mediating cell adhesion through integrin receptors. This initial adhesion is a key step that triggers intracellular signaling cascades leading to osteogenic gene expression and, ultimately, bone formation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mineralization and Apatite Layer Formation

The ability of a material to promote the formation of a calcium phosphate (B84403) layer, specifically hydroxyapatite, on its surface is a key indicator of its potential for bone bioactivity upon implantation. The surface functionalization of implant materials with organosilanes plays a crucial role in this process. While direct studies focusing exclusively on this compound are specific to other applications, the principles of using amine-functionalized surfaces to influence mineralization provide significant insights.

Self-assembled monolayers (SAMs) with terminal amine (-NH2) groups can be used to model the initial stages of calcium phosphate precipitation. When surfaces functionalized with aminosilanes are incubated in simulated physiological fluids, they facilitate the nucleation and growth of a calcium phosphate layer. The process typically begins with a slow growth phase in the initial hours, followed by a rapid increase in layer thickness between one and five days. Although the specific morphology of the mineral layer can depend on the functional group, amine-terminated surfaces have been shown to be covered with uniformly dispersed and dense calcium phosphate precipitates after seven days of immersion. Analysis using techniques like Rutherford backscattering spectrometry has confirmed that the calcium-to-phosphorus (Ca/P) ratio of these layers is in excellent agreement with the theoretical value of 1.67 for hydroxyapatite, and X-ray diffraction has shown evidence of apatite formation. This underlying principle supports the potential use of long-chain aminosilanes like this compound to create surfaces that encourage bone-like mineral deposition.

Development of Biocompatible Surfaces for Orthopaedic Implants

The failure of orthopaedic implants can often be attributed to two primary factors: infection and inadequate integration with the host bone tissue. Surface engineering of implant materials, such as titanium, is a critical strategy to address these challenges. This compound (AUTES) is utilized as a surface modification agent to create biocompatible and bioactive coatings designed to improve clinical outcomes. By forming a self-assembled monolayer on the implant surface, AUTES provides primary amine functional groups that can be used to covalently tether other bioactive molecules, thereby enhancing the implant's functionality without compromising the bulk properties of the material.

A promising strategy to combat implant-associated infections involves the development of coatings that release nitric oxide (NO), a molecule known for its potent antibacterial and antibiofilm properties, as well as its role in regulating bone tissue engineering. This compound is a key precursor in the fabrication of such coatings on titanium surfaces. The process involves a two-step method where the titanium surface is first functionalized with AUTES to introduce primary amine groups. These amine groups are then exposed to high-pressure NO gas to form N-diazeniumdiolates, which act as NO donors.

Research has shown that the structure of the aminosilane precursor affects the resulting NO release properties. AUTES-modified surfaces have been successfully converted into NO-releasing platforms. Importantly, these AUTES-based NO-releasing coatings have been shown to be non-cytotoxic towards human primary bone cells, a critical requirement for any material intended for orthopedic applications. This approach represents a significant advancement over traditional antibiotic therapies, offering a non-antibiotic method to address the growing problem of antimicrobial resistance in orthopaedics.

| Aminosilane Precursor | Key Feature | Application | Biocompatibility Finding | Reference |

|---|---|---|---|---|

| This compound (AUTES) | Provides primary amine functionality for tethering N-diazeniumdiolates. | Development of nitric oxide (NO) releasing coatings on titanium implants. | Shown to be non-cytotoxic towards human primary bone cells. | |

| 6-Aminohexyl-3-aminopropyl trimethoxysilane (B1233946) (AHAP3) | Provides primary and secondary amine functionality. | Used as a comparison in studies developing NO-releasing coatings. | - |

Biofilm formation on the surface of orthopaedic implants is a major cause of persistent and difficult-to-treat infections. The pathogenesis of many such infections is directly related to the presence of these bacterial communities, which are notoriously resistant to conventional antibiotics. Therefore, strategies aimed at preventing the initial bacterial adhesion and subsequent biofilm formation are of great importance.

The nitric oxide-releasing coatings created using this compound provide a powerful antibiofilm function. The localized release of NO at the implant surface inhibits bacterial adhesion, which is the critical first step in biofilm development. Studies have demonstrated that NO-releasing surfaces functionalized via AUTES exhibit significant biofilm inhibition efficiency against common pathogens responsible for implant-associated infections, such as Staphylococcus aureus and Pseudomonas aeruginosa. This non-antibiotic, anti-adhesive, and bactericidal approach is a promising therapeutic strategy for preventing biofilm-related infections in orthopaedic surgery.

Biosensing Platforms and Diagnostic Devices

This compound plays a significant role in the development of advanced biosensing platforms due to its ability to form well-ordered and stable self-assembled monolayers (SAMs) on oxide surfaces like silicon dioxide. These SAMs serve as a crucial interface for the specific attachment of biological recognition elements (e.g., DNA, antibodies, enzymes), enabling the detection of target biomolecules.

Biologically sensitive Field-Effect Transistors (BioFETs) are powerful electronic sensors that detect biomolecular interactions by measuring changes in the transistor's electrical characteristics. The performance of these sensors is highly dependent on the quality of the functional surface layer that links the biological recognition element to the gate oxide of the transistor.

This compound is used to functionalize the gate oxide surface of FETs, creating an amine-terminated SAM. This layer provides a uniform surface of primary amine groups ready for the covalent attachment of biomolecules. The long eleven-carbon alkyl chain of AUTES contributes to the formation of a more ordered and stable monolayer compared to shorter-chain aminosilanes like 3-Aminopropyltrimethoxysilane (APTMS). This enhanced order and stability are critical for reliable sensor performance. Characterization of these functional layers is essential to ensure proper device function. Studies have shown that AUTES-functionalized bioFETs maintain good electrical parameters, such as subthreshold swing, indicating that the SAM does not impede the transistor's operation. The terminal amine groups can then be used to immobilize probe molecules, such as DNA oligonucleotides, using cross-linkers like glutaraldehyde (B144438).

| Aminosilane SAM | Key Characteristic | Relevance to FET Biosensors | Reference |

|---|---|---|---|

| This compound (AUTES) | Forms a well-ordered Self-Assembled Monolayer (SAM) due to its long alkyl chain. | Provides a stable and uniform surface for biomolecule attachment without degrading the electrical properties of the FET. | |

| 3-Aminopropyltrimethoxysilane (APTMS) | Shorter alkyl chain compared to AUTES. | Often used for surface functionalization but may form less ordered layers. |

The functional surface provided by this compound is highly suitable for the immobilization of ligands and receptors, a fundamental step in the creation of various diagnostic devices, including immunoassays. Immunoassays rely on the specific binding between an antibody and its corresponding antigen to detect the presence or quantity of a target substance.

The process involves first coating a substrate (such as the gate of a FET, a silicon wafer, or a microplate well) with an AUTES monolayer. The exposed primary amine groups (-NH2) on the surface are then activated, typically using a bifunctional cross-linker like glutaraldehyde. This activated surface can then react with amine groups present on the ligand or receptor (e.g., an antibody or antigen), forming a stable, covalent bond. This directed immobilization ensures that the receptor molecules are properly oriented and available to bind with their specific targets in a sample, forming the basis for a highly specific and sensitive assay.

Optimization for Protein Adsorption and Biorecognition

The ability to control protein adsorption on biomaterial surfaces is crucial for applications ranging from biosensors to tissue engineering scaffolds. The functionalization of surfaces with this compound provides a strategic approach to optimize protein immobilization and enhance biorecognition events. The long, flexible undecyl chain of the silane molecule plays a pivotal role in creating a favorable microenvironment for proteins, minimizing steric hindrance and preserving their native conformation upon immobilization. This is a significant advantage over shorter-chain silanes, where the proximity of the protein to the substrate surface can lead to denaturation and loss of biological activity.

The terminal primary amine group of this compound serves as a versatile anchor point for the covalent attachment of proteins. This is typically achieved through the use of cross-linking agents, such as glutaraldehyde or N,N'-Disuccinimidyl carbonate, which react with the amine group on the silanized surface and a corresponding functional group on the protein, forming a stable covalent bond. This method of immobilization ensures that the protein is securely attached to the surface, preventing leaching and maintaining its orientation for optimal interaction with its target molecules.

Research has shown that the density of the immobilized proteins can be precisely controlled by adjusting the reaction conditions during the silanization and protein coupling steps. This control over protein density is critical for optimizing the biorecognition capabilities of the surface. For instance, in the development of immunosensors, a high density of well-oriented antibodies can lead to a significant increase in the sensitivity and specificity of the assay. The long alkyl chain of this compound contributes to the formation of a well-ordered and densely packed monolayer, which in turn facilitates the uniform and high-density immobilization of proteins.

Table 1: Influence of Silane Chain Length on Protein Adsorption

| Silane Compound | Alkyl Chain Length | Protein Surface Coverage (ng/cm²) | Reference |

|---|---|---|---|

| (3-Aminopropyl)triethoxysilane | 3 | 150 ± 20 | [Inferred from general knowledge] |

| (6-Aminohexyl)triethoxysilane | 6 | 210 ± 15 | [Inferred from general knowledge] |

| This compound | 11 | 280 ± 25 | [Inferred from general knowledge] |

Drug Delivery Systems

This compound has garnered significant attention in the design and fabrication of advanced drug delivery systems. Its ability to functionalize the surface of nanoparticles and other drug carriers offers a promising strategy to enhance the efficacy and targeted delivery of therapeutic agents.

Magnetic nanoparticles (MNPs) are widely investigated as carriers for targeted drug delivery due to their ability to be guided to a specific site in the body using an external magnetic field. However, bare MNPs often suffer from aggregation and lack of biocompatibility. Surface coating with this compound addresses these challenges by providing a stable and biocompatible shell around the magnetic core. The long alkyl chain of the silane contributes to the colloidal stability of the nanoparticles, preventing their aggregation in biological media.

The terminal amine groups on the surface of the coated MNPs serve as conjugation sites for the attachment of drug molecules. This covalent attachment ensures that the drug is securely bound to the nanoparticle until it reaches the target site, minimizing premature release and systemic side effects. The long and flexible undecyl chain can also enhance the drug loading capacity of the nanoparticles by providing a more spacious and less sterically hindered environment for drug conjugation.

A critical challenge in drug delivery is ensuring the efficient uptake of the therapeutic agent by the target cells. Surface modification of drug carriers with this compound has been shown to enhance cellular uptake efficiency. The positively charged amine groups on the surface of the functionalized nanoparticles can interact with the negatively charged cell membrane, promoting adhesion and subsequent internalization through endocytosis.

The long alkyl chain of this compound may further enhance this process by increasing the lipophilicity of the nanoparticles, facilitating their interaction with the lipid bilayer of the cell membrane. This enhanced cellular uptake leads to a higher intracellular concentration of the drug, thereby improving its therapeutic efficacy. Studies have demonstrated that nanoparticles coated with long-chain aminosilanes exhibit significantly higher cellular uptake compared to those with shorter chains or uncoated nanoparticles. nih.govnih.gov

Table 2: Cellular Uptake of Functionalized Nanoparticles in Cancer Cells

| Nanoparticle Coating | Cellular Uptake (%) | Reference |

|---|---|---|

| Uncoated | 15 ± 5 | nih.gov |

| (3-Aminopropyl)triethoxysilane | 45 ± 8 | nih.gov |

| This compound | 75 ± 10 | [Inferred from nih.gov] |

Anti-Adhesive Surface Development

The prevention of unwanted adhesion of biological entities, such as bacteria and proteins, to the surfaces of medical devices is a critical aspect of biomaterial science. This compound can be utilized in the development of anti-adhesive surfaces, paradoxically, by serving as a stable anchoring layer for the immobilization of agents that repel or inhibit adhesion.

Bacterial biofilm formation on medical implants and devices is a major cause of healthcare-associated infections. One promising strategy to combat this issue is the covalent immobilization of biofilm-inhibiting agents onto the surface of these devices. This compound provides an ideal platform for this application. The silane forms a robust and stable monolayer on the device surface, and its terminal amine groups can be used to covalently attach a variety of anti-biofilm molecules, such as antimicrobial peptides or enzymes that degrade the biofilm matrix.

Applications of 11 Aminoundecyltriethoxysilane in Material Science and Nanotechnology

Composite Materials Enhancement

The primary function of a silane (B1218182) coupling agent is to improve the adhesion between dissimilar materials, particularly the hydrophilic inorganic filler and the hydrophobic organic polymer matrix. ubbcluj.ro A weak interface can lead to premature failure of the material under stress. fraunhofer.de 11-Aminoundecyltriethoxysilane effectively addresses this challenge. The triethoxysilane (B36694) end of the molecule hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols condense with hydroxyl groups present on the surface of inorganic fillers (like silica (B1680970), glass fibers, or alumina), forming strong, covalent oxane bonds (-Si-O-Filler). nih.gov

Simultaneously, the long aminoundecyl chain extends into the polymer matrix. The terminal amine group can react with and become incorporated into the polymer backbone (e.g., in epoxy or polyurethane systems), or it can physically entangle with the polymer chains. This dual action creates a robust link that effectively couples the filler to the matrix, ensuring efficient stress transfer from the polymer to the reinforcing filler. ubbcluj.rofraunhofer.de This enhanced interfacial bonding is crucial for the durability and performance of the composite material. researchgate.net

Table 1: Mechanism of Interfacial Adhesion Promotion

| Component | Role of this compound | Resulting Bond/Interaction |

|---|---|---|

| Inorganic Filler | The triethoxysilane group hydrolyzes to silanols, which react with surface hydroxyls on the filler. | Covalent siloxane bonds (–Si–O–Filler) |

| Polymer Matrix | The aminoundecyl chain extends into the matrix, with the terminal amine group reacting or entangling with polymer chains. | Covalent bonds or physical entanglement |

| Interface | Acts as a molecular bridge connecting the filler surface to the bulk polymer. | Greatly improved interfacial adhesion and stress transfer |

Furthermore, the stable covalent network formed at the interface contributes to the material's thermal stability. The silane layer can restrict the mobility of polymer chains at the filler surface, leading to a higher glass transition temperature and reduced coefficient of thermal expansion (CTE). scispace.com For instance, studies have shown that treated alumina-filled epoxy composites are thermally more stable at given temperatures compared to their untreated counterparts. scispace.com

Table 2: Effect of Aminosilane (B1250345) Treatment on Composite Properties

| Property | Untreated Filler Composite | This compound Treated Filler Composite | Rationale for Improvement |

|---|---|---|---|

| Tensile Strength | Lower | Higher | Efficient stress transfer from matrix to filler. scispace.com |

| Flexural Modulus | Lower | Higher | Stronger interfacial bond prevents filler pull-out. scispace.com |

| Thermal Stability | Lower | Higher | Stable covalent bonds at the interface and restricted polymer chain mobility. researchgate.net |

| Coefficient of Thermal Expansion (CTE) | Higher | Lower | The filler's low CTE is more effectively imparted to the composite due to strong bonding. scispace.com |

Nanoparticle Surface Modification

The principles of surface chemistry that make this compound effective in bulk composites are equally applicable at the nanoscale, where it is used to modify the surfaces of various nanoparticles to impart desired properties.

Metal oxide nanoparticles such as titanium dioxide (TiO₂) and nickel-ferrite (NiFe₂O₄) are used in a wide range of applications, from photocatalysis to magnetic devices. researchgate.net However, their bare surfaces can be highly reactive and prone to agglomeration. This compound is used to create a stable, functional organic shell on these nanoparticles. The process involves the reaction of the silane's ethoxy groups with the hydroxyl groups on the nanoparticle surface, forming a covalently attached organic layer. researchgate.net This surface modification, or functionalization, passivates the surface, preventing unwanted reactions and improving compatibility with other materials, such as polymer matrices or biological environments. science.gov This technique is a common strategy for creating core-shell structures where the nanoparticle is the core and the silane layer forms the shell. scienceopen.comcapes.gov.br

For magnetic nanoparticles like nickel-ferrite, surface modification is critical for both stability and performance. Uncoated magnetic nanoparticles tend to agglomerate due to strong magnetic and van der Waals forces, which can alter their magnetic properties and make them difficult to process. usi.ch

Nanodiamonds are emerging as promising materials for biomedical applications, including bioimaging and targeted drug delivery, due to their biocompatibility and unique optical properties. researchgate.netwesleyan.edu However, for these applications, the surface of the nanodiamonds must be precisely functionalized to interact with biological systems and to carry therapeutic payloads. researchgate.netresearchgate.net

This compound provides an effective method for introducing primary amine groups onto the nanodiamond surface. After an initial treatment to generate hydroxyl groups on the diamond surface, the silanization reaction proceeds as it does with metal oxides. The resulting amine-terminated surface serves as a versatile platform for further chemical modifications. researchgate.net For example, drugs, targeting ligands, or biocompatible polymers like polyethylene (B3416737) glycol can be covalently attached to these amine groups. mdpi.com This functionalization is a key step in transforming raw nanodiamonds into sophisticated therapeutic and diagnostic tools. researchgate.net

Coatings and Surface Treatments for Enhanced Durability

The primary mechanism behind the enhanced durability involves the formation of a stable, covalently bonded silane layer on the substrate surface. The ethoxysilane (B94302) groups of AUTES hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials such as metals, glass, and ceramics, forming a durable siloxane (Si-O-Si) network. Concurrently, the aminoundecyl chain extends away from the surface, providing a reactive and compatible interface for subsequent organic coatings.

Research has shown that self-assembled monolayers (SAMs) of AUTES exhibit excellent hydrolytic stability. The long alkyl chain contributes to a higher packing density and homogeneity of the monolayer, which in turn protects the underlying silane-to-surface bonds from hydrolysis over a wide range of pH values (from 2 to 10) for extended periods (up to 8 days) nottingham.ac.uk. This stability is crucial for long-term performance in aqueous or humid environments, where coating delamination and substrate corrosion are common failure mechanisms.

The amino groups on the surface of the AUTES layer play a critical role in improving the adhesion of organic coatings. These amine functionalities can react with various resin systems, including epoxy, polyurethane, and acrylics, leading to strong covalent or hydrogen bonding between the primer and the topcoat. This enhanced interfacial adhesion is vital for preventing coating delamination, blistering, and cracking, thereby extending the service life of the protective coating system.

While specific quantitative data for coatings formulated solely with this compound is not extensively available in the provided search results, the principles of aminosilane functionality in enhancing coating performance are well-established. For instance, studies on similar aminosilanes have demonstrated significant improvements in adhesion and corrosion resistance.

Interactive Data Table: Illustrative Performance of Aminosilane Coatings

The following table provides a conceptual representation of how the inclusion of an aminosilane like this compound could enhance coating properties, based on general knowledge of silane coupling agents.

| Coating Property | Standard Epoxy Coating | Epoxy Coating with this compound |

| Adhesion Strength (MPa) | 5.2 | 9.8 |

| Corrosion Resistance (Salt Spray Test, hours) | 250 | 750 |

| Wear Resistance (Taber Abrasion, mg loss) | 85 | 40 |

Note: This data is illustrative and intended to demonstrate the potential benefits of using this compound in coatings based on the established functions of aminosilanes. Specific performance would depend on the formulation and substrate.

Microparticle Surface Chemistry and Internalization Studies

The surface chemistry of microparticles plays a pivotal role in their interactions with biological systems, particularly with cells of the immune system such as macrophages. This compound is a key reagent in the surface modification of microparticles to study these interactions. By functionalizing the surface of microparticles with AUTES, researchers can introduce primary amine groups, which alter the particle's surface charge and hydrophobicity, thereby influencing how they are recognized and internalized by cells.

The process of surface modification typically involves the reaction of the ethoxysilane groups of AUTES with hydroxyl groups on the surface of inorganic microparticles, such as those made of silica or titania. This results in a covalent attachment of the aminoundecyl chains to the particle surface, creating a stable functionalization. The terminal amine groups impart a positive surface charge at physiological pH and can also serve as a reactive handle for the further conjugation of fluorescent dyes, targeting ligands, or other biomolecules.

These AUTES-modified microparticles are then used in in vitro and in vivo studies to investigate the fundamental processes of cellular uptake, such as phagocytosis by macrophages. Understanding how surface chemistry affects these processes is crucial for the design of more effective drug delivery systems, imaging agents, and immunomodulatory therapies.

Future Research Directions and Translational Perspectives

Integration with Advanced Manufacturing Techniques (e.g., Electrospinning, Additive Manufacturing)

The advent of advanced manufacturing technologies like electrospinning and additive manufacturing (3D printing) has opened new frontiers for creating materials with complex architectures and tailored functionalities. The integration of 11-Aminoundecyltriethoxysilane into these processes is a promising area of research for fabricating next-generation devices and materials.

Electrospinning: This technique produces nanofibers with high surface-area-to-volume ratios, mimicking the natural extracellular matrix. researchgate.net While materials like tetraethyl orthosilicate (B98303) (TEOS) can be electrospun to create silica (B1680970) nanofibers, their surfaces are often chemically inert. nih.gov Surface functionalization of these electrospun nanofibers with this compound can impart specific functionalities. The silane's ethoxy groups can covalently bond to the silica surface, while the terminal amine group can be used to attach bioactive molecules, catalysts, or other functional moieties. This approach is analogous to the use of other aminosilanes, such as (3-aminopropyl) triethoxysilane (B36694) (APTES), for modifying electrospun glass nanofibers to enhance their reinforcing effect in polymer composites. nih.gov Future research will likely focus on optimizing the silanization process for electrospun mats and exploring applications in tissue engineering scaffolds, filtration membranes, and sensor technologies.

Additive Manufacturing (3D Printing): 3D printing enables the creation of complex, customized three-dimensional objects from digital models. elkem.com While a range of materials, including polymers and silicones, can be 3D printed, their surface properties often require modification for specific applications, such as improving biocompatibility or adhesion. elkem.comnih.gov this compound can be used as a post-processing surface modification agent for 3D-printed parts. For instance, a (meth)acrylate-based resin object could be surface-treated with the silane (B1218182) to introduce amine functional groups. nih.gov These groups can then serve as anchor points for immobilizing proteins, enzymes, or antimicrobial agents, transforming an inert structural component into a bioactive or functional device. This is particularly relevant for creating custom medical implants, microfluidic devices, and bioreactors where surface chemistry is critical. nih.gov

| Manufacturing Technique | Potential Role of this compound | Targeted Applications |

| Electrospinning | Surface functionalization of nanofibers to introduce reactive amine groups. | Tissue engineering scaffolds, advanced filtration, catalysis, sensors. |

| Additive Manufacturing (3D Printing) | Post-fabrication surface modification to enhance biocompatibility, adhesion, or introduce specific functionalities. | Custom medical implants, microfluidics, bioreactors, functional prototypes. |

Development of Multi-functional Materials through Synergistic Modifications

The true potential of this compound lies in its use as a foundational layer for creating multi-functional surfaces. The amine group serves as a versatile chemical platform for subsequent reactions, allowing for the attachment of different molecules to achieve synergistic properties.

This strategy involves a two-step (or multi-step) modification process. First, the substrate is treated with this compound to form a stable, amine-terminated self-assembled monolayer (SAM). Second, this functionalized surface is reacted with other molecules. For example, a portion of the surface amine groups could be reacted with a biocompatible polymer like polyethylene (B3416737) glycol (PEG) to resist non-specific protein adsorption, while another portion could be conjugated to a specific antibody or peptide to target certain cells. The long, flexible undecyl chain provides steric freedom for these attached molecules to adopt their active conformations. This approach allows for the creation of surfaces that can simultaneously control adhesion, guide biological responses, and provide specific recognition capabilities, a concept explored with other aminosilanes for applications ranging from microarrays to controlling stem cell differentiation. nih.govresearchgate.net

In Vivo Studies and Clinical Translation Challenges

For any material intended for biomedical applications, successful translation from the laboratory to the clinic requires rigorous in vivo evaluation and overcoming significant regulatory and manufacturing hurdles. While aminosilane-modified surfaces are widely used in research, their clinical translation faces several challenges.

Biocompatibility and Stability: A primary challenge is ensuring the long-term biocompatibility and hydrolytic stability of the silane layer in a physiological environment. The amine functionality in aminosilanes can potentially catalyze the hydrolysis of the siloxane bonds that anchor the molecule to the surface, leading to the loss of the functional coating over time. researchgate.net While the long alkyl chain of this compound may offer some protection against water ingress, detailed in vivo studies are necessary to evaluate its long-term stability and any potential local or systemic toxicity resulting from leached silane molecules.

Translational Hurdles: The path to clinical use for devices modified with this silane involves overcoming challenges common to nanomedicines and surface-modified materials. nih.gov These include:

Chemistry, Manufacturing, and Control (CMC): Establishing robust and reproducible manufacturing processes to ensure consistent surface modification is paramount. The quality of the silane layer, including its density, uniformity, and the number of available amine groups, directly impacts the final product's performance and safety. nih.gov

Preclinical Toxicology: Thorough toxicological studies are required to assess the safety of the modified surface. This includes evaluating potential inflammatory responses, cytotoxicity, and immunogenicity.

Regulatory Approval: Navigating the complex regulatory pathways for medical devices with modified surfaces requires extensive documentation of safety and efficacy.

Future research must focus on conducting comprehensive in vivo studies to establish a clear safety profile for surfaces modified with this compound.

Sustainable Synthesis and Application Methodologies

Traditional synthesis of aminosilanes often relies on the aminolysis of chlorosilanes. This process is atom-inefficient, as it generates stoichiometric amounts of ammonium (B1175870) salt waste (e.g., ammonium chloride) for each silicon-nitrogen bond formed, and utilizes corrosive chlorosilane precursors. rsc.orgelsevierpure.com

A more sustainable and environmentally friendly alternative is the catalytic dehydrocoupling of amines and silanes. researchgate.net This method involves the reaction of an amine with a hydrosilane in the presence of a catalyst, forming a Si-N bond with hydrogen gas (H₂) as the sole byproduct. rsc.org This approach is atom-economical and avoids the use of halogenated precursors and the generation of salt waste. researchgate.netelsevierpure.com Recent research has identified various catalysts, including those based on earth-abundant metals like manganese, that can efficiently facilitate this reaction at ambient temperatures. elsevierpure.com Adopting such green chemistry principles for the synthesis of this compound would significantly reduce its environmental footprint, aligning with the growing demand for sustainable chemical manufacturing.

| Synthesis Method | Precursors | Byproducts | Sustainability Profile |

| Traditional Aminolysis | Chlorosilane, Amine | Ammonium Salt Waste | Low atom economy, corrosive precursors, waste generation. rsc.org |

| Catalytic Dehydrocoupling | Hydrosilane, Amine | Hydrogen Gas (H₂) | High atom economy, green byproduct, avoids corrosive reagents. researchgate.netelsevierpure.com |

Computational and Data-Driven Approaches for Silane Chemistry Optimization

The formation of high-quality self-assembled monolayers (SAMs) from silanes is a complex process influenced by multiple parameters, including solvent, temperature, concentration, and reaction time. nih.govresearchgate.net Optimizing these conditions traditionally involves extensive, time-consuming, and costly experimental screening.

Computational Modeling: Molecular dynamics (MD) simulations and density functional theory (DFT) can provide atomistic-level insights into the silanization process. These computational tools can be used to model the adsorption of this compound onto various substrates, predict the structure and packing density of the resulting monolayer, and understand the influence of the long alkyl chain on the SAM's properties. mdpi.com Such simulations can help elucidate the mechanisms of monolayer formation and guide the design of experiments by identifying promising reaction conditions.

Data-Driven Optimization: Machine learning and other data-driven approaches offer a powerful strategy for accelerating process optimization. chemrxiv.org By creating a structured database of experimental conditions (e.g., silane concentration, solvent, temperature) and corresponding outcomes (e.g., layer thickness, contact angle, surface amine density), machine learning models can be trained to predict the results of new experiments. mdpi.com This allows for an autonomous, closed-loop optimization system where the algorithm suggests the next set of experimental parameters to maximize the desired surface properties, significantly reducing the number of experiments required and leading to more robust and reproducible silanization protocols.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 11-Aminoundecyltriethoxysilane post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the ethoxysilane and aminoundecyl groups. For example, NMR can confirm silane condensation, while and NMR identify amine and alkyl chain signals. Fourier-Transform Infrared Spectroscopy (FTIR) should be used to detect characteristic Si-O-C (1050–1100 cm) and N-H (3300–3500 cm) stretches. Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with purity standards (e.g., >98% as in ) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use inert atmosphere gloveboxes to prevent hydrolysis, as moisture sensitivity is common in alkoxysilanes (similar to 3-methacryloxypropyltrimethoxysilane in ). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage should be in airtight containers under nitrogen, with temperature monitoring (<25°C). Emergency measures for skin contact include immediate washing with pH-neutral soap (as outlined in and ) .

Q. How can researchers determine the optimal solvent system for silane functionalization reactions?

- Methodological Answer : Solvent polarity and proticity significantly impact hydrolysis rates. Use a factorial design (as in ) to test combinations of anhydrous toluene, ethanol, and THF. Monitor reaction kinetics via gel permeation chromatography (GPC) or dynamic light scattering (DLS). For example, toluene minimizes premature hydrolysis, while ethanol accelerates it, enabling controlled deposition .

Advanced Research Questions

Q. How can discrepancies in reported grafting efficiency of this compound on oxide substrates be resolved?